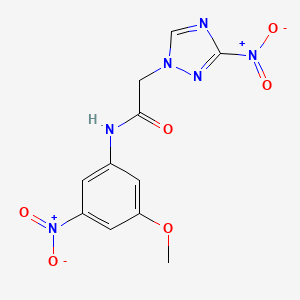![molecular formula C16H16ClNO2S B4712489 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4712489.png)
2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
描述
2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CBIQ) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBIQ is a tetrahydroisoquinoline derivative that has a sulfonamide group and a chlorobenzyl group attached to it. This compound has been extensively studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
The mechanism of action of 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and oxidative stress. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which can lead to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its high purity and stability. This compound has been shown to be stable under various conditions, which makes it a reliable compound for research purposes. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for the research on 2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One potential direction is the further investigation of its neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, the potential role of this compound in regulating glucose metabolism and insulin sensitivity could be further explored. Finally, the development of novel derivatives of this compound with improved solubility and efficacy could be a potential future direction for research.
科学研究应用
2-[(3-chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to have neuroprotective effects against oxidative stress and inflammation-induced neuronal damage. Additionally, this compound has been shown to improve cognitive function and memory retention in animal models.
属性
IUPAC Name |
2-[(3-chlorophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-16-7-3-4-13(10-16)12-21(19,20)18-9-8-14-5-1-2-6-15(14)11-18/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBLEGABEJUZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,8,8-trimethyl-3-(5-methyl-1,3-thiazol-2-yl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4712411.png)
![ethyl 7,8-dimethyl-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B4712418.png)


![methyl 5-[(2-methoxy-4-{[(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B4712439.png)

![2-{1-(4-ethoxybenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4712457.png)
![3-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B4712459.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4712471.png)
![3-ethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4712473.png)


![3-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4712496.png)
![1-[3-amino-4-(4-bromophenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]-2,2,2-trifluoroethanone](/img/structure/B4712498.png)